1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine - 936758-09-7

1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-3023803
CAS Number: 936758-09-7
Molecular Formula: C12H10FN5
Molecular Weight: 243.245
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation reactions: Starting materials like substituted pyrazoles and amidines can be condensed to form the core pyrazolopyrimidine ring system [].
  • Cyclization reactions: Precursors containing the necessary atoms for the pyrazolopyrimidine skeleton can undergo intramolecular cyclization to form the desired ring system [].
  • Substitution reactions: Once the core structure is formed, various substituents can be introduced at different positions of the pyrazolopyrimidine ring through nucleophilic aromatic substitution or other appropriate reactions [].
Chemical Reactions Analysis
  • N-alkylation: The amine group at the C4 position can be alkylated using alkyl halides or other alkylating agents to introduce various alkyl substituents [].
  • Acylation: The amine group can also be acylated using acyl chlorides or anhydrides to introduce acyl groups, which can modify the compound's properties and reactivity [].
  • Metal complexation: Pyrazolo[3,4-d]pyrimidines can act as ligands and form complexes with various metal ions, potentially influencing their biological activity [].
Mechanism of Action
  • Kinase inhibition: They can bind to the ATP-binding site of kinases, enzymes involved in various cellular processes, thereby inhibiting their activity [, , , ].
  • Receptor modulation: They can interact with specific receptors, either as agonists or antagonists, influencing downstream signaling pathways [].
  • Enzyme inhibition: Beyond kinases, they can inhibit other enzymes involved in crucial biological pathways, leading to various pharmacological effects [].
Applications
  • Drug discovery: Many pyrazolo[3,4-d]pyrimidines are being investigated as potential drugs for treating cancer [, , , ], inflammatory diseases [, , , ], and cognitive disorders [], among others.

Mifepristone

    Compound Description: Mifepristone is a non-selective glucocorticoid receptor (GR) antagonist approved for treating specific cases of Cushing's syndrome in the United States. [] While highly effective, its lack of GR selectivity can lead to undesirable side effects in certain patients. []

    Relevance: Although Mifepristone itself is not structurally discussed in relation to 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, it serves as a contextual reference point. The paper discussing Mifepristone focuses on the development of selective GR antagonists, highlighting the need to improve upon non-selective compounds like Mifepristone. [] This implies that 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, being the focus of research, likely belongs to a class of compounds aiming for selective GR antagonism, unlike Mifepristone.

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

    Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist. It emerged from optimizing a series of fused azadecalin compounds designed as selective GR antagonists. [] Currently, it is under evaluation in a Phase 2 clinical trial for Cushing's syndrome. []

    Relevance: The paper highlights CORT125134 as an advancement in the search for selective GR antagonists. [] This suggests that like CORT125134, 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might also be investigated for its potential as a selective GR antagonist, given the paper's focus on optimizing such compounds.

1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (Compound 1)

    Compound Description: This compound served as a lead compound in a study focused on developing treatments for psoriasis. [] It exhibited moderate inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a potential therapeutic target for psoriasis. []

    Relevance: Both Compound 1 and 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine share the core structure of "1H-pyrazolo[3,4-d]pyrimidine". [] This structural similarity makes them part of the same broader chemical class and suggests that 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might also possess potential for anti-psoriatic activity, particularly in relation to FLT3 inhibition.

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (Compound 18b)

    Compound Description: Compound 18b emerged as a potent FLT3 inhibitor during the optimization of Compound 1 for anti-psoriatic activity. [] It demonstrated significant anti-psoriatic effects in a psoriasis mouse model with no observed recurrence 15 days after the final administration. []

    Relevance: Similar to Compound 1, Compound 18b also shares the core "1H-pyrazolo[3,4-d]pyrimidine" structure with 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] Its development as a potent FLT3 inhibitor with significant anti-psoriatic effects further strengthens the possibility that 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might exhibit similar therapeutic properties.

3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

    Compound Description: This refers to a series of compounds explored for treating triple-negative breast cancer (TNBC). [] They were developed by optimizing a lead compound, Compound 1 (mentioned above), to enhance its anti-TNBC activity while mitigating its toxicity. []

    Relevance: This entire series of derivatives, by virtue of originating from the "1H-pyrazolo[3,4-d]pyrimidin-4-amine" core, are structurally linked to 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] The shared core structure and their development for TNBC treatment suggest potential applications of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the same therapeutic area.

N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (Compound 13an)

    Compound Description: This compound represents a multi-kinase inhibitor discovered during the optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives for anti-TNBC activity. [] It potently inhibits Src, KDR, and various kinases in the MAPK pathway. [] Compound 13an exhibits potent in vitro and in vivo anti-TNBC activity, good pharmacokinetic properties, and low toxicity. []

    Relevance: Belonging to the 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative series, Compound 13an shares the fundamental "1H-pyrazolo[3,4-d]pyrimidin-4-amine" core with 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] Its successful development as a potent, multi-kinase inhibiting anti-TNBC agent with a good safety profile further suggests that 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may hold promise for similar applications.

S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

    Compound Description: S29 acts as an inhibitor of the cytoplasmic tyrosine kinase c-SRC. [, ] It is investigated for its anti-tumoral effects on aggressive neuroblastomas. []

    Relevance: S29 shares the core "1H-pyrazolo[3,4-d]pyrimidin-4-amine" structure with 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, directly linking them within the same broad chemical class. [, ] This structural similarity, combined with S29's anti-cancer properties, suggests that 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might also possess anti-cancer potential, especially considering the significance of the pyrazolo[3,4-d]pyrimidine scaffold in developing anticancer agents.

1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea Derivatives

    Compound Description: This series of pyrazolo[3,4-d]pyrimidine and urea hybrids were designed and synthesized to investigate their anticancer activities. []

    Relevance: The "1H-pyrazolo[3,4-d]pyrimidine" core shared by this series and 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine classifies them within the same broad chemical family. [] The series' focus on anticancer activity, coupled with the structural similarity, suggests a potential application of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in cancer treatment.

    Compound Description: CBS-1 is the most active derivative from the 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea series. [] It demonstrates promising cytotoxicity against a range of cancer cell lines, surpassing the potency of doxorubicin. [] Notably, CBS-1 inhibits cell cycle progression, induces apoptosis in A549 cells, activates caspase-3, and suppresses NF-κB and IL-6 activation. [] In vivo, it exhibits significant tumoricidal effects in a lung adenocarcinoma xenograft model. []

    Relevance: As a member of the 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea series, CBS-1 shares the core "1H-pyrazolo[3,4-d]pyrimidine" structure with 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] Its potent and multi-faceted anticancer activity further emphasizes the potential of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a potential anticancer agent.

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

    Compound Description: This compound serves as a versatile intermediate in synthesizing various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, many of which are of interest for their potential pharmacological properties. []

    Relevance: Both 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine share the "1-methyl-1H-pyrazolo[3,4-d]pyrimidine" core structure. [] This structural similarity suggests that 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might be a valuable precursor or intermediate in synthesizing other pharmacologically active compounds within this class.

6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

    Compound Description: This compound is synthesized through nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. []

    Relevance: This compound and 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine both belong to the "6-substituted-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine" class of compounds. [] This shared structural motif within the broader pyrazolo[3,4-d]pyrimidine family highlights the diverse derivatization possible at the 1, 4, and 6 positions of this scaffold, further implying the potential for modifying 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine to explore a wider range of biological activities.

1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Derivatives

    Compound Description: This class of compounds acts as inhibitors of the cyclin-dependent kinase (CDK) 4/cyclin D1 complex, showing IC50 values in the low micromolar range. [] They are believed to compete for the ATP-binding site of the enzyme, forming crucial hydrogen bonds with Val96, similar to the interaction of ATP's amino group with the enzyme. []

    Relevance: The core structure of "1H-pyrazolo[3,4-d]pyrimidin-4-one" present in these derivatives is closely related to the "1H-pyrazolo[3,4-d]pyrimidin-4-amine" core of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] This structural similarity, along with their CDK4/cyclin D1 inhibitory activity, indicates that 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might also possess CDK inhibitory properties.

6-(arylmethyl)pyrazolopyrimidinones

    Compound Description: This series of compounds emerged as potent and selective CDK2 inhibitors derived from the optimization of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one derivatives. [] Introducing a hydrogen bond donor at the meta-position of the 6-arylmethyl group significantly increased their CDK4 affinity, resulting in ligands with equipotent inhibition against both CDK4 and CDK2. [] These compounds demonstrate antiproliferative effects in NCI HCT116 and other cell lines. []

5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives

    Compound Description: This novel series of compounds was regioselectively synthesized and showed high antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum. []

    Relevance: The "1H-pyrazolo[3,4-d]pyrimidin-4-one" core found in these derivatives is structurally analogous to the "1H-pyrazolo[3,4-d]pyrimidin-4-amine" core of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] This structural similarity, coupled with their antifungal properties, indicates that 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might also possess potential as an antifungal agent.

1,8-2H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-ones

    Compound Description: These compounds were synthesized from 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives by reaction with triethyl orthoformate. [] Some of these compounds demonstrated high antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum. []

    Relevance: Though not directly sharing the core structure of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, these compounds highlight the possibility of expanding the pyrazolo[3,4-d]pyrimidine scaffold through the addition of a triazole ring. [] This approach could be explored to generate new derivatives of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with potentially enhanced or modified biological activities.

6-arylthio-3-methylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones

    Compound Description: This series of compounds was synthesized via tandem aza-Wittig and annulation reactions. [] Certain compounds within this series exhibited good inhibition activities against the root growth of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). []

3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines

    Compound Description: This class of compounds was designed and synthesized as RET protein kinase inhibitors. [] The most promising compound displayed effective in vitro inhibition and good selectivity when tested against a panel of kinases. [] Additionally, it inhibited GDNF-induced RET phosphorylation of ERK1/2 in MCF-7 breast cancer cells at concentrations as low as 100 nM. []

    Relevance: This class shares the core structure of "1H-pyrazolo[3,4-d]pyrimidin-4-amine" with 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, indicating a close structural relationship. [] Their development as RET kinase inhibitors, particularly their effectiveness against MCF-7 cells, suggests potential applications of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in developing targeted cancer therapies.

    Compound Description: This group of 25 pyrimidine scaffold derivatives was designed and assessed for its cytotoxic activity through molecular docking studies and in vitro assays. [] Several synthesized compounds demonstrated potent anticancer activity against MCF-7, Hep G2, and Hela cell lines, indicating their potential as lead compounds for further optimization. []

    Relevance: This group encompasses compounds with the "4,5 dihydro pyrazolo(3, 4-d) pyrimidines" scaffold, closely related to the core structure of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] Their identification as potential anticancer agents further supports the exploration of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for anticancer applications.

2-[(1-phenyl-4(5H)-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yloxy)-phenoxyl]-propionic acid methyl ester

    Compound Description: This compound, synthesized through a tandem aza-Wittig and annulation reaction, demonstrated potent herbicidal activity against rape and barnyard grass roots in preliminary bioassays. []

Substituted and Fused Pyrazolo[3,4-d]pyrimidin-4-ones

    Compound Description: This research involved synthesizing several novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and fused ring systems, including pyrazolo[3′,4′:4,5]pyrimido[1,2-b]pyridazin-4(1H)-one and 7,8,9,10-tetrahydropyrazolo[3′,4′:4,5]pyrimido[1,2-b]-cinnolin-4(1H)-one. [] These compounds were evaluated for their anti-inflammatory activity and ulcerogenicity. [] Seven compounds showed consistently good anti-inflammatory activity, with two demonstrating comparable effectiveness to indomethacin and minimal ulcerogenic effects. []

    Relevance: This research focused on modifying the pyrazolo[3,4-d]pyrimidin-4-one core, which is closely related to the "1H-pyrazolo[3,4-d]pyrimidin-4-amine" core of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] The identification of potent anti-inflammatory compounds within this series suggests that similar modifications to 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might yield compounds with anti-inflammatory properties.

1,5-diphenyl-6-substituted 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones

    Compound Description: This series of compounds was synthesized and evaluated for their anti-proliferative activities against five different cancer cell lines. [] Two compounds in the series, containing aminoguanidino or guanidino moieties at position 6, demonstrated significant inhibition of RKO colon cancer cell proliferation. [] These compounds induced apoptosis, arrested cells in the G1 phase, and modulated the expression of key cell cycle and apoptotic proteins. []

    Relevance: The "1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" core of these compounds is structurally similar to the "1H-pyrazolo[3,4-d]pyrimidin-4-amine" core in 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] Their potent antiproliferative and pro-apoptotic activities against colon cancer cells emphasize the potential of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a starting point for developing new anticancer agents.

N‐alkylated pyrazolo[3,4‐d]pyrimidine Analogs

    Compound Description: This study synthesized new pyrazolo[3,4-d]pyrimidine derivatives by alkylating the N1 nitrogen atom. [] The synthesized compounds exhibited inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. []

    Relevance: The "pyrazolo[3,4‐d]pyrimidine" scaffold is shared by these analogs and 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] Their activity against AChE and hCA suggests that modifying the N1 position of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine could be a strategy for developing compounds with similar enzymatic inhibitory properties.

Properties

CAS Number

936758-09-7

Product Name

1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

1-(4-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C12H10FN5

Molecular Weight

243.245

InChI

InChI=1S/C12H10FN5/c1-7-16-11(14)10-6-15-18(12(10)17-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H2,14,16,17)

InChI Key

KOOACUORTLTUSH-UHFFFAOYSA-N

SMILES

CC1=NC(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.